Splitomicin - 5690-03-9

Splitomicin

Catalog Number: EVT-287968
CAS Number: 5690-03-9
Molecular Formula: C13H10O2
Molecular Weight: 198.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Splitomicin is a natural product initially identified as an inhibitor of Sir2, a silent information regulator 2 protein found in yeast. [] It is classified as a sirtuin inhibitor, specifically targeting class III histone deacetylases (HDACs). [, , ] Splitomicin has been instrumental in investigating the biological functions of sirtuins, particularly in the context of gene silencing, cell survival, and differentiation. [, , ] Its utility as a research tool lies in its ability to selectively inhibit sirtuins, enabling researchers to dissect the roles of these enzymes in various cellular processes. [, ]

Dehydrosplitomicin (Compound 2)

  • Compound Description: Dehydrosplitomicin is a splitomicin derivative and a potent sirtuin inhibitor. It effectively mimics the phenotypic effects of deleting the HST1 gene in yeast, which encodes a histone deacetylase, without affecting the silencing activities of Sir2 [].
  • Relevance: Dehydrosplitomicin exhibits improved selectivity for Hst1 over Sir2 compared to splitomicin, making it a valuable tool for studying the specific functions of Hst1 [].

HR73

  • Compound Description: HR73 is a potent human sirtuin inhibitor derived from modifications of the splitomicin structure by introducing an aryl ring and a bromine substituent [].
  • Relevance: HR73 represents a successful attempt to modify the splitomicin structure to achieve potent inhibitory activity against human sirtuins, unlike splitomicin, which primarily targets yeast sirtuins [].

HR103

  • Compound Description: HR103 is a novel, selective inhibitor of SIRT2, a human sirtuin. It exhibits at least 30-fold selectivity for SIRT2 over SIRT1 and SIRT3 [].
  • Relevance: HR103 demonstrates the potential of further modifying the splitomicin scaffold to develop highly selective sirtuin inhibitors for potential therapeutic applications [].

β-Phenylsplitomicins

  • Compound Description: This refers to a series of splitomicin derivatives containing a phenyl group at the β-position. These compounds showed inhibitory activity against human Sirt2 [].
  • Relevance: The development of β-phenylsplitomicins highlights the structure-activity relationship studies conducted on splitomicin to optimize its inhibitory activity against specific human sirtuins, particularly Sirt2 [].

Nicotinamide

  • Compound Description: Nicotinamide is a naturally occurring compound and a known inhibitor of sirtuins, including SIRT1 [, , , , ].
  • Relevance: Nicotinamide serves as a reference compound for comparing the efficacy and mechanism of action of splitomicin and its derivatives in inhibiting sirtuin activity. It highlights that splitomicin and nicotinamide, while structurally distinct, target the same class of enzymes [, , , , ].

Sirtinol

  • Compound Description: Sirtinol is a potent and relatively specific inhibitor of SIRT1, a class III histone deacetylase [, ].
  • Relevance: Similar to nicotinamide, sirtinol acts as a comparative reference compound for evaluating the selectivity and potency of splitomicin and its derivatives against different sirtuin isoforms [, ].

Cambinol

  • Compound Description: Cambinol is a synthetic small molecule and a potent inhibitor of SIRT1 and SIRT2 [].
  • Relevance: Cambinol represents another class of sirtuin inhibitors, and its comparison with splitomicin derivatives helps in understanding the structural diversity among sirtuin inhibitors and their potential for isoform selectivity [].

EX 527

  • Compound Description: EX 527 is a potent and selective inhibitor of SIRT1, known for its use in studying the biological roles of SIRT1 [, ].
  • Relevance: The use of EX 527 alongside splitomicin in research further strengthens the understanding of the specific roles of different sirtuin isoforms in various cellular processes [, ].
Source

Splitomicin is derived from a natural product known as Sanguinarine, which is found in the plant Sanguinaria canadensis. The synthesis of splitomicin has been explored to enhance its biological activity and specificity towards sirtuin inhibition .

Classification

Splitomicin belongs to the class of sirtuin inhibitors, specifically targeting the deacetylase activity of sirtuins. It is classified as a phenolic compound due to its structural characteristics, which include a phenolic hydroxyl group that contributes to its biochemical interactions .

Synthesis Analysis

Methods

The synthesis of splitomicin involves several chemical reactions that can be performed using various methodologies. A common approach includes the extraction from natural sources followed by purification techniques such as chromatography .

Technical Details:

  • Splitomicin can be synthesized through multi-step organic reactions involving phenolic compounds.
  • The synthetic pathway often includes the formation of key intermediates that are subsequently modified to yield the final product.
  • Recent studies have focused on synthesizing derivatives of splitomicin to enhance its inhibitory effects on sirtuins .
Molecular Structure Analysis

Structure

The molecular structure of splitomicin features a unique arrangement that facilitates its interaction with sirtuin proteins. It has been characterized by the following key structural elements:

  • Molecular Formula: C₁₃H₁₄O₅
  • Molecular Weight: Approximately 250.25 g/mol

Data

Splitomicin's structure has been analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirming its composition and functional groups that contribute to its biological activity .

Chemical Reactions Analysis

Reactions

Splitomicin primarily acts by inhibiting the deacetylation process mediated by sirtuins. This inhibition leads to:

  • Altered gene expression profiles due to changes in histone acetylation status.
  • Disruption of cellular pathways involved in metabolism and aging.

Technical Details:

  • In vitro studies have shown that splitomicin inhibits NAD+-dependent histone deacetylase activity with an IC50 value of approximately 60 μM against Sir2p .
  • The compound has demonstrated effectiveness in reducing superoxide anion production in human neutrophils, indicating broader implications in oxidative stress responses .
Mechanism of Action

Process

The mechanism by which splitomicin exerts its effects involves competitive inhibition at the active site of sirtuin enzymes. By binding to these enzymes, it prevents the deacetylation of histones and other substrates, thereby influencing gene expression and cellular functions.

Data

Studies have shown that splitomicin can create a conditional phenocopy of sir2 deletion mutants in yeast, leading to silencing defects at telomeres and ribosomal DNA regions . This highlights its role in modulating epigenetic states through direct interaction with sirtuin proteins.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.

Chemical Properties

  • Stability: Splitomicin is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity towards electrophiles due to the presence of hydroxyl groups, which can participate in hydrogen bonding and other interactions.

Relevant data indicate that splitomicin's chemical stability allows for extended use in biological assays without significant degradation .

Applications

Scientific Uses:
Splitomicin is primarily utilized in research settings focused on:

  • Epigenetics: As a tool for studying the role of histone deacetylation in gene regulation.
  • Cell Differentiation: Enhancing hematopoietic differentiation from embryonic stem cells by modulating SIRT1 activity .
  • Oxidative Stress Studies: Investigating mechanisms underlying superoxide production and related inflammatory responses .
Introduction to Splitomicin in Epigenetic Research

Historical Discovery and Nomenclature Origins

Splitomicin was first identified in 2001 through a chemical genetic screen targeting Saccharomyces cerevisiae Sir2p (silent information regulator 2 protein), a key enzyme in yeast gene silencing. The compound originated from a compound library sample designated NSC-112546, which primarily contained the structurally related molecule cambinol. Isolated from this mixture, splitomicin was named after its ability to "split" or disrupt silencing at yeast telomeric, mating-type, and ribosomal DNA loci—collectively termed "omic" regions—through Sir2p inhibition [5] [10]. This discovery marked a milestone as it represented one of the earliest small-molecule inhibitors of NAD+-dependent deacetylases, providing a pharmacological tool to probe sirtuin biology [6]. Initial biochemical characterization revealed an IC₅₀ of 60 μM against yeast Sir2p, establishing its foundational role in epigenetic research [5].

Table 1: Key Historical Milestones in Splitomicin Research

YearDiscoverySignificance
2001Identification as Sir2p inhibitor from NSC-112546 library [5] [10]First small-molecule sirtuin inhibitor; validated Sir2p's role in epigenetic silencing
2003Structural elucidation and hydrolysis studies [10]Revealed lactone instability, prompting analog development
2005Evaluation in mammalian systems [1] [10]Demonstrated inactivity against human SIRT1; shifted focus to yeast and mechanistic studies

Role in Sirtuin Biology and Gene Silencing Pathways

Splitomicin exerts its epigenetic effects by selectively inhibiting class III histone deacetylases (HDACs), specifically the sirtuin family. Its primary target, Sir2p, requires nicotinamide adenine dinucleotide (NAD+) to catalyze histone deacetylation. Mechanistically, splitomicin binds the enzyme-substrate complex, competing with the acetyl-lysine peptide rather than directly blocking NAD+ binding. This interaction prevents the formation of a deacetylated histone product and O-acetyl-ADP-ribose, effectively halting transcriptional silencing [3] [6].

In yeast, this inhibition disrupts three critical silencing pathways:

  • Telomeric silencing: Loss of Sir2p-mediated H4K16 deacetylation compromises heterochromatin integrity [6].
  • rDNA stability: Impaired silencing at ribosomal DNA loci increases recombination events [6].
  • Mating-type locus control: Altered expression of mating-type genes due to derepression [5].

Although inactive against human SIRT1 and SIRT2 at physiologically relevant concentrations [10], splitomicin revealed conserved mechanistic principles across sirtuins. Studies demonstrated that its β-naphthol scaffold enables partial interaction with mammalian sirtuin substrate-binding pockets, informing the design of later inhibitors like cambinol and SirReal-based compounds [9] [10].

Significance as a Tool Compound in Epigenetic Modulation

Despite limitations in potency and selectivity, splitomicin’s value lies in its role as a pioneering tool compound for epigenetics research. Its discovery enabled:

  • Validation of sirtuin enzymology: Provided early evidence that sirtuin activity could be pharmacologically modulated, challenging the notion that NAD+-dependence conferred insensitivity to small molecules [5] [6].
  • Functional mapping of silencing pathways: By acutely disrupting Sir2p in yeast, researchers decoupled sirtuin functions from developmental compensation seen in genetic knockouts [6].
  • Structural insights for drug design: The dihydropyran-3-one core of splitomicin, though unstable in aqueous media, served as a template for stable analogs. Replacement with imidazole-derived rings yielded compounds like 5-nitro splitomicin derivatives with improved SIRT2 inhibition (IC₅₀ ~50 μM) [10].

Table 2: Research Applications Enabled by Splitomicin

Application DomainKey ContributionsImpact on Epigenetics
Sirtuin mechanism studiesDemonstrated competitive inhibition with acetylated substrates [3] [6]Clarified catalytic steps in NAD+-dependent deacetylation
Hematopoietic researchEnhanced erythroid/myeloid differentiation in mouse embryonic stem cells via SIRT1 inhibition [1]Linked sirtuins to lineage commitment in development
Chemical probe developmentInspired cambinol (hydrolysis-resistant β-naphthol analog) and isoform-selective inhibitors [9] [10]Advanced target validation in cancer, neurodegeneration, and metabolism

The compound’s hydrolytic instability—rapid ring opening of its lactone moiety at physiological pH—limited its use in mammalian systems [10]. However, this flaw drove innovation in medicinal chemistry, accelerating the search for hydrolytically stable sirtuin inhibitors. Derivatives like cambinol and SirReal2 retained the β-naphthol core but replaced the lactone with stable thioamide or alkylamine linkers, enabling in vivo studies [3] [9]. Consequently, splitomicin’s legacy extends beyond its intrinsic activity, having catalyzed the development of chemically refined probes that continue to elucidate sirtuin roles in aging, metabolism, and disease [7] [9].

Properties

CAS Number

5690-03-9

Product Name

Splitomicin

IUPAC Name

1,2-dihydrobenzo[f]chromen-3-one

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C13H10O2/c14-13-8-6-11-10-4-2-1-3-9(10)5-7-12(11)15-13/h1-5,7H,6,8H2

InChI Key

ISFPDBUKMJDAJH-UHFFFAOYSA-N

SMILES

C1CC(=O)OC2=C1C3=CC=CC=C3C=C2

Solubility

Soluble in DMSO, not in water

Synonyms

Splitomicin

Canonical SMILES

C1CC(=O)OC2=C1C3=CC=CC=C3C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.